4-(3-Methylphenyl)benzaldehyde

CAS No.: 400744-83-4

Cat. No.: VC2338199

Molecular Formula: C14H12O

Molecular Weight: 196.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 400744-83-4 |

|---|---|

| Molecular Formula | C14H12O |

| Molecular Weight | 196.24 g/mol |

| IUPAC Name | 4-(3-methylphenyl)benzaldehyde |

| Standard InChI | InChI=1S/C14H12O/c1-11-3-2-4-14(9-11)13-7-5-12(10-15)6-8-13/h2-10H,1H3 |

| Standard InChI Key | LUJIYJCRJKYCRK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C2=CC=C(C=C2)C=O |

| Canonical SMILES | CC1=CC(=CC=C1)C2=CC=C(C=C2)C=O |

Introduction

Chemical Structure and Identification

Molecular Identity and Nomenclature

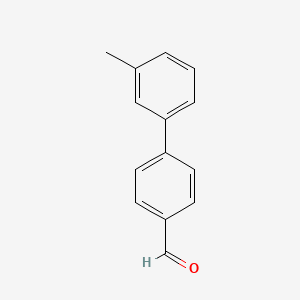

4-(3-Methylphenyl)benzaldehyde is an aromatic aldehyde characterized by a biphenyl core structure with a methyl substituent at the meta position on one ring and an aldehyde group at the para position on the other ring. This arrangement gives the molecule its unique chemical properties and reactivity profile.

Chemical Identifiers and Physical Properties

The compound is identified through various standard chemical identification systems and exhibits specific physical properties that determine its behavior in different environments.

Table 1: Chemical Identifiers of 4-(3-Methylphenyl)benzaldehyde

| Identifier Type | Value |

|---|---|

| CAS Number | 400744-83-4 |

| Molecular Formula | C₁₄H₁₂O |

| Molecular Weight | 196.24 g/mol |

| IUPAC Name | 4-(3-methylphenyl)benzaldehyde |

| Common Synonyms | 4-(3-Tolyl)benzaldehyde, 3'-Methylbiphenyl-4-carbaldehyde, 4-Formyl-3'-methyl-1,1'-biphenyl, 3'-Methyl-[1,1'-biphenyl]-4-carbaldehyde |

Table 2: Physical Properties of 4-(3-Methylphenyl)benzaldehyde

| Property | Value |

|---|---|

| Physical State | Solid |

| Melting Point | 45-49°C |

| Boiling Point | 332.9±21.0°C (Predicted) |

| Density | 1.074±0.06 g/cm³ (Predicted) |

| Flash Point | >110°C (230°F) |

| Solubility | Soluble in organic solvents (e.g., chloroform, dichloromethane) |

| Storage Conditions | Under inert gas (nitrogen or argon) at 2-8°C |

| Sensitivity | Air sensitive |

Structural Characteristics

Molecular Structure

4-(3-Methylphenyl)benzaldehyde consists of two benzene rings connected through a carbon-carbon bond, forming a biphenyl unit. One benzene ring bears a methyl group at the meta position, while the other carries an aldehyde group at the para position relative to the biphenyl bond. This configuration gives rise to a slightly non-planar structure due to steric interactions between the two aromatic rings.

Spectroscopic Characteristics

The compound exhibits characteristic spectroscopic features that are essential for its identification and structural confirmation. While specific spectral data for this particular compound is limited in the provided sources, typical biphenyl aldehydes show distinctive patterns in various spectroscopic techniques.

In proton NMR spectroscopy, the aldehyde proton typically appears as a singlet at approximately 10 ppm, while the aromatic protons show complex patterns between 7-8 ppm, and the methyl protons appear as a singlet at around 2.4 ppm .

Synthesis Methods

Traditional Synthetic Routes

The synthesis of 4-(3-Methylphenyl)benzaldehyde typically involves cross-coupling reactions, particularly palladium-catalyzed Suzuki or Stille coupling reactions between appropriately substituted aryl halides and organometallic reagents. Traditional synthetic routes may also include direct formylation of 3-methylbiphenyl using formylating agents like the Vilsmeier-Haack reagent.

Chemical Reactivity and Applications

Reactive Sites and Chemical Behavior

The reactivity of 4-(3-Methylphenyl)benzaldehyde is primarily determined by two functional groups:

-

The aldehyde group, which can undergo nucleophilic addition reactions, oxidation, reduction, and condensation reactions

-

The methyl group, which can participate in free-radical halogenation and oxidation reactions

The biphenyl system provides structural rigidity and extended conjugation, influencing the electronic properties of the molecule.

Applications in Organic Synthesis

4-(3-Methylphenyl)benzaldehyde serves as a versatile building block in organic synthesis, particularly in the preparation of:

-

Condensation products with amines, hydrazines, and other nucleophiles

-

Wittig and related olefination reactions to form stylbene derivatives

-

Reductive amination to generate secondary and tertiary amines

The compound has been reported as a precursor in the synthesis of more complex molecular systems .

Recent Research Developments

Synthetic Methodology Advancements

Recent research has focused on developing more efficient and sustainable methods for the synthesis of functionalized biphenyls, which could be applicable to the production of 4-(3-Methylphenyl)benzaldehyde. These include:

-

Metal-free coupling approaches

-

Electrochemical synthesis methods

-

Photocatalytic transformations

Comparative Analysis with Related Compounds

Structural Analogs

4-(3-Methylphenyl)benzaldehyde belongs to a family of biphenyl aldehydes, and its properties can be better understood by comparing it with structural analogs:

Table 3: Comparison of 4-(3-Methylphenyl)benzaldehyde with Related Compounds

| Compound | Structural Difference | Notable Property Differences |

|---|---|---|

| 3-(4-Fluoro-3-methylphenyl)benzaldehyde | Contains fluorine atom; different position of aldehyde group | Higher electron density alteration; different melting point (not specified in search results) |

| 4-(Diphenylamino)benzaldehyde | Contains diphenylamino group instead of 3-methylphenyl | Different electronic properties; used in thiosemicarbazone synthesis |

| 4-(Di-m-tolyl-amino)benzaldehyde | Contains two meta-tolyl groups attached to nitrogen | Different reactivity; used in dye synthesis |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume